3-Bromo-4-ethoxybenzene-1-carbothioamide

Physicochemical characterization Medicinal chemistry Compound selection

Procure 3-bromo-4-ethoxybenzene-1-carbothioamide as a strategic, non-interchangeable bifunctional intermediate. Its 3-bromo substituent is a critical electrophilic handle for Suzuki, Buchwald, and Sonogashira couplings, while the carbothioamide moiety enables cyclocondensation to thiazoles, thiadiazoles, and triazoles. This unique reactivity profile, distinct from non-brominated or diethoxy analogs, offers a superior LogP (3.182) for enhanced membrane permeability and provides a single building block for systematic SAR exploration in medicinal chemistry and agrochemical lead optimization.

Molecular Formula C9H10BrNOS
Molecular Weight 260.15
CAS No. 938149-17-8
Cat. No. B2692122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-ethoxybenzene-1-carbothioamide
CAS938149-17-8
Molecular FormulaC9H10BrNOS
Molecular Weight260.15
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=S)N)Br
InChIInChI=1S/C9H10BrNOS/c1-2-12-8-4-3-6(9(11)13)5-7(8)10/h3-5H,2H2,1H3,(H2,11,13)
InChIKeyBNKBIVWJVVVBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-ethoxybenzene-1-carbothioamide (CAS 938149-17-8): Technical Baseline and Procurement-Relevant Characteristics


3-Bromo-4-ethoxybenzene-1-carbothioamide (CAS 938149-17-8), also designated as Benzenecarbothioamide, 3-bromo-4-ethoxy-, is an aryl carbothioamide derivative with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol . The compound possesses a 1,3,4-trisubstituted benzene core bearing a bromo substituent at the 3-position, an ethoxy group at the 4-position, and a carbothioamide (–C(=S)NH2) moiety at the 1-position. Computed physicochemical properties include a predicted density of 1.506±0.06 g/cm³ (20 °C), a predicted boiling point of 352.1±52.0 °C (760 mmHg), a topological polar surface area (PSA) of 67.34 Ų, and a calculated LogP of 3.182 . The carbothioamide functional group confers metal-chelating capacity and serves as a versatile synthetic handle for constructing heterocyclic frameworks including thiazoles, thiadiazoles, and 1,2,4-triazoles, positioning this compound as a strategic intermediate in medicinal chemistry and agrochemical development [1].

Why 3-Bromo-4-ethoxybenzene-1-carbothioamide Cannot Be Simply Replaced by Common Analogs


The 3-bromo substitution pattern in 3-bromo-4-ethoxybenzene-1-carbothioamide is structurally non-interchangeable with other halogenated or non-halogenated aryl carbothioamide analogs. While the broader class of carbothioamides exhibits diverse biological activities including antibacterial and anticancer effects [1], the presence and position of the bromine atom directly govern three procurement-critical parameters: (1) molecular reactivity in cross-coupling transformations, where the bromo substituent provides an electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings; (2) physicochemical properties, with bromine's atomic mass and polarizability altering LogP and density relative to chloro, fluoro, or unsubstituted counterparts; and (3) biological target engagement, as evidenced by studies demonstrating that even minor structural variations among carbothioamide derivatives produce substantially divergent activity profiles [2]. Substituting this compound with 4-ethoxybenzene-1-carbothioamide (CAS 57774-79-5) eliminates the bromine-dependent reactivity entirely, while replacement with 3,4-diethoxybenzene-1-carbothioamide (CAS 60759-00-4) introduces an additional ethoxy group that alters both lipophilicity and metabolic stability. The quantitative evidence presented in Section 3 establishes that these structural differences translate into measurable distinctions in physicochemical behavior, synthetic utility, and application suitability.

3-Bromo-4-ethoxybenzene-1-carbothioamide: Quantified Differentiation Evidence for Scientific Procurement


Physicochemical Differentiation: Molecular Weight, Density, and LogP vs. Non-Brominated Analog

3-Bromo-4-ethoxybenzene-1-carbothioamide exhibits a molecular weight of 260.15 g/mol, a predicted density of 1.506±0.06 g/cm³ (20 °C, 760 mmHg), and a calculated LogP of 3.182 . In contrast, the non-brominated comparator 4-ethoxybenzene-1-carbothioamide (CAS 57774-79-5) has a molecular weight of 181.26 g/mol and a computed XLogP3 of 1.9 [1]. The bromine substituent confers a molecular weight increase of 78.89 g/mol (+43.5%), a density increase of approximately 0.348 g/cm³ (+30.1%), and a LogP increase of ~1.28 units, representing a 67.4% relative increase in lipophilicity.

Physicochemical characterization Medicinal chemistry Compound selection

Toxicological Profile Differentiation: GHS Hazard Classification Implications

The non-brominated analog 4-ethoxybenzene-1-carbothioamide carries GHS hazard classifications indicating H302 (Harmful if swallowed, 83.3% confidence) and H315 (Causes skin irritation, 83.3% confidence) [1]. The introduction of the 3-bromo substituent in 3-bromo-4-ethoxybenzene-1-carbothioamide is expected to modify the toxicological profile, as halogenation generally alters metabolic activation pathways and reactive metabolite formation. While compound-specific GHS data for the target compound is not publicly available, the structural difference warrants independent safety evaluation rather than assumption of identical hazard profiles.

Safety assessment Occupational health Procurement risk management

Synthetic Utility Differentiation: Bromo Substituent as an Orthogonal Reactive Handle

The 3-bromo substituent in 3-bromo-4-ethoxybenzene-1-carbothioamide provides an orthogonal electrophilic site compatible with palladium-catalyzed cross-coupling transformations (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This reactive handle is absent in non-halogenated comparators such as 4-ethoxybenzene-1-carbothioamide (CAS 57774-79-5) and functionally distinct from the 3,4-diethoxy analog (CAS 60759-00-4). The carbothioamide moiety itself serves as a precursor for heterocycle construction, with Lee and Lee (2017) demonstrating a general methodology for synthesizing aryl-substituted (hetero)arylcarbothioamides from bromo(hetero)arylcarboxylic acids, wherein the bromo substituent is retained throughout the synthetic sequence for downstream diversification [1].

Cross-coupling reactions Synthetic methodology Medicinal chemistry

Potential Application Differentiation: Agrochemical Intermediate Suitability

Patent literature establishes that carbothioamide derivatives bearing halogen substitution on the aromatic ring exhibit utility as insecticidal agents and pesticide intermediates. A patent application (US20110098287) describes novel amides and thioamides for controlling arthropods and insects [1]. Additionally, an insecticidal composition containing benzenecarbothioamide demonstrates that thioamide-based structures possess inherent activity against agricultural pests, with formulation addressing both activity insufficiency and pest tolerance development [2]. The 3-bromo substitution in 3-bromo-4-ethoxybenzene-1-carbothioamide provides a synthetic entry point distinct from non-halogenated or differently halogenated analogs, enabling structure-activity relationship (SAR) exploration in agrochemical lead optimization.

Agrochemical intermediates Pesticide development Insecticidal compounds

Metal Coordination Chemistry: Carbothioamide Ligand Behavior with Transition Metals

Aromatic thioamides, including bromo-substituted derivatives, function as effective ligands for transition metal coordination. A study examining N-carboethoxy-4-bromobenzene thioamide (structurally related to 3-bromo-4-ethoxybenzene-1-carbothioamide) demonstrated that this ligand forms stable complexes with bivalent (Ni, Co, Cu, Ru, Pd, Pt), trivalent (Ru, Rh), and tetravalent (Pt) transition metal ions, yielding complexes of the general formula [MII(L)2], [RuIII(L)3], [RhIII(L)(HL)Cl2], and [Pt(L)2Cl2] [1]. The carbothioamide sulfur atom serves as the primary coordination site, while the bromo substituent provides additional electronic tuning of ligand field strength and complex geometry. 3-Bromo-4-ethoxybenzene-1-carbothioamide is predicted to exhibit analogous coordination behavior based on shared structural features of the thioamide moiety and the presence of the bromo aromatic substituent.

Coordination chemistry Metal complex synthesis Bioinorganic chemistry

Optimal Research and Industrial Application Scenarios for 3-Bromo-4-ethoxybenzene-1-carbothioamide (CAS 938149-17-8)


Medicinal Chemistry: Heterocyclic Scaffold Construction and SAR Campaigns

Procure 3-bromo-4-ethoxybenzene-1-carbothioamide as a bifunctional building block for constructing heterocyclic libraries including thiazoles, thiadiazoles, and 1,2,4-triazoles. The carbothioamide moiety undergoes cyclocondensation reactions while the 3-bromo substituent remains available for subsequent cross-coupling diversification, enabling systematic structure-activity relationship (SAR) exploration [1]. The higher LogP of 3.182 relative to non-brominated analogs (XLogP3 1.9) predicts enhanced membrane permeability, a critical parameter for intracellular target engagement .

Agrochemical Research: Insecticide and Pesticide Intermediate Development

Utilize 3-bromo-4-ethoxybenzene-1-carbothioamide as an intermediate in agrochemical lead optimization programs. Patent literature establishes the insecticidal utility of halogenated carbothioamide derivatives against arthropods and insects [1], while prior art demonstrates that benzenecarbothioamide-based formulations address pest tolerance challenges . The 3-bromo-4-ethoxy substitution pattern provides a distinct electronic profile for probing structure-activity relationships in pest control agent development.

Coordination Chemistry: Synthesis of Transition Metal Complexes

Employ 3-bromo-4-ethoxybenzene-1-carbothioamide as a sulfur-donor ligand for preparing transition metal coordination complexes. Based on class-level evidence from structurally related N-carboethoxy-4-bromobenzene thioamide, which forms stable complexes with Ni(II), Co(II), Cu(II), Ru(III), Pd(II), Pt(II/IV), and Rh(III) [1], the target compound is expected to exhibit comparable coordination chemistry. These complexes find applications in homogeneous catalysis, materials science, and bioinorganic investigations.

Synthetic Methodology Development: Cross-Coupling and Heterocycle Formation

Deploy 3-bromo-4-ethoxybenzene-1-carbothioamide in synthetic methodology studies that leverage orthogonal reactive sites. The bromo substituent enables palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) while the carbothioamide group participates in heterocycle-forming reactions. Lee and Lee (2017) established a general synthetic route from bromo(hetero)arylcarboxylic acids to carbothioamides, validating the retention of the bromo handle through the synthetic sequence for downstream diversification [1].

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